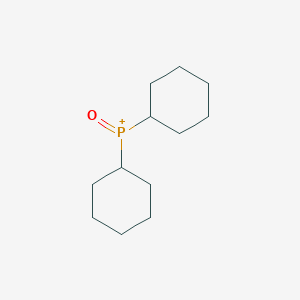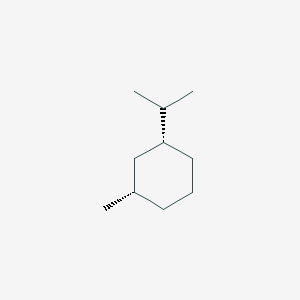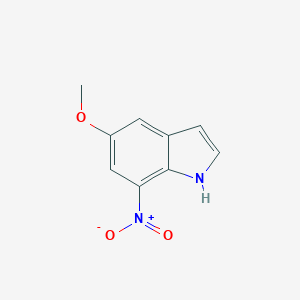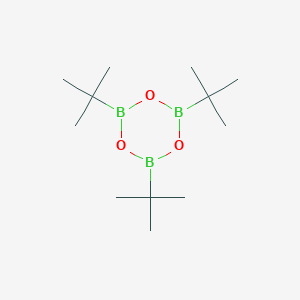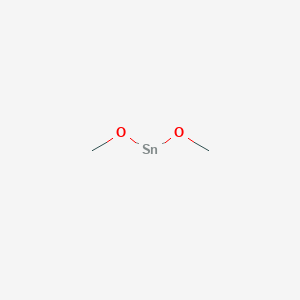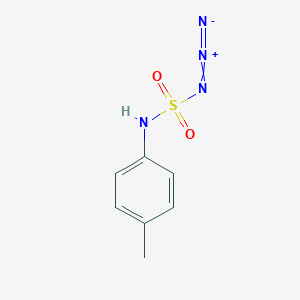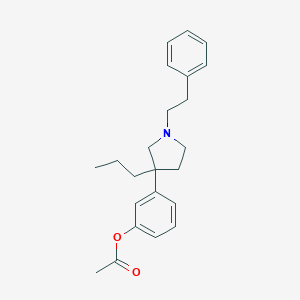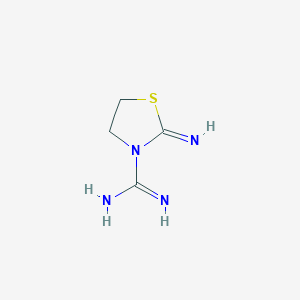
Dysprosium monophosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium phosphide is an inorganic compound composed of dysprosium and phosphorus, with the chemical formula DyP. It is known for its semiconductor properties and is used in high-power, high-frequency applications, including laser diodes .
Preparation Methods
Dysprosium phosphide can be synthesized through the reaction of dysprosium and phosphorus at high temperatures. The reaction is as follows: [ 4 \text{Dy} + \text{P}_4 \rightarrow 4 \text{DyP} ] This method involves heating the reactants to a high temperature to facilitate the formation of dysprosium phosphide crystals .
Chemical Reactions Analysis
Dysprosium phosphide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, dysprosium phosphide can form dysprosium oxide and phosphorus oxides.
Reduction: Dysprosium phosphide can be reduced to its elemental forms under specific conditions.
Substitution: It can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dysprosium phosphide has several scientific research applications:
Semiconductors: It is used in high-power, high-frequency semiconductor devices.
Laser Diodes: Dysprosium phosphide is utilized in the production of laser diodes, which are essential in various optical applications.
Magnetic Materials: It is also studied for its magnetic properties and potential use in magnetic materials.
Mechanism of Action
The mechanism by which dysprosium phosphide exerts its effects is primarily related to its semiconductor properties. It has a NaCl crystal structure, with dysprosium in a +3 oxidation state. The compound has a band gap of 1.15 eV and exhibits specific electrical and optical properties that make it suitable for high-frequency applications .
Comparison with Similar Compounds
Dysprosium phosphide can be compared with other similar compounds such as:
- Dysprosium nitride (DyN)
- Dysprosium arsenide (DyAs)
- Dysprosium antimonide (DySb)
- Dysprosium bismuthide (DyBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For instance, dysprosium arsenide is also used in semiconductor applications but has different electrical properties compared to dysprosium phosphide .
Dysprosium phosphide stands out due to its unique combination of electrical and optical properties, making it particularly valuable in high-frequency and high-power applications.
Properties
CAS No. |
12019-91-9 |
|---|---|
Molecular Formula |
DyP |
Molecular Weight |
193.47 g/mol |
IUPAC Name |
phosphanylidynedysprosium |
InChI |
InChI=1S/Dy.P |
InChI Key |
NAUXLTDHJZDBHT-UHFFFAOYSA-N |
SMILES |
P#[Dy] |
Canonical SMILES |
P#[Dy] |
Key on ui other cas no. |
12019-91-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


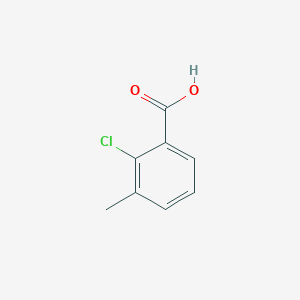
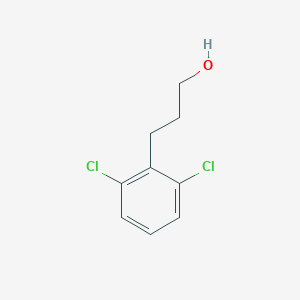
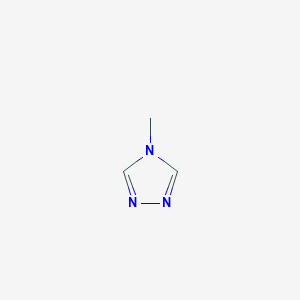
![11-Methylbenzo[a]carbazole](/img/structure/B84985.png)
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
